Regioisomeric Scaffold Specificity: 5-CF₃ Isomer Enables MAO-B Inhibition (IC₅₀ 29–56 nM); 3-CF₃ Isomer Enables CRAC Channel Inhibition
Carboxamide derivatives synthesized from the 5-CF₃ carboxaldehyde scaffold (CAS 175202-93-4) yielded potent and selective MAO-B inhibitors. Lead compound 8f demonstrated MAO-B IC₅₀ values of 29–56 nM with only 19% inhibition of MAO-A at 50 µM screening concentration, plus in vivo efficacy in rodent memory models [1]. The 3-CF₃ regioisomer scaffold (CAS 175202-94-5) instead yields CRAC channel inhibitors; lead compound 22 exhibits potent and selective CRAC channel inhibitory activity and suppresses concanavalin A-induced hepatitis in mice [2]. The two scaffolds are not functionally interchangeable.
| Evidence Dimension | Downstream biological target engagement of derived carboxamide libraries |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 29–56 nM (compound 8f, a carboxamide derived from CAS 175202-93-4); MAO-A inhibition = 19% at 50 µM; in vivo memory improvement in rodents confirmed |
| Comparator Or Baseline | 3-CF₃ regioisomer scaffold (CAS 175202-94-5): Derived carboxamides (e.g., compound 22) inhibit CRAC channels, not MAO-B; in vivo efficacy in hepatitis model |
| Quantified Difference | Target engagement is orthogonal: MAO-B (5-CF₃ scaffold) vs. CRAC channel (3-CF₃ scaffold). The 5-CF₃ scaffold's MAO-B selectivity window: >500-fold over MAO-A based on IC₅₀ vs. 19% inhibition at 50 µM. |
| Conditions | In vitro enzyme inhibition assays (MAO-B, MAO-A); in vivo contextual fear conditioning (rodent); CRAC channel assays in Jurkat T lymphocytes; concanavalin A-induced hepatitis mouse model |
Why This Matters
Procurement of the correct regioisomer (CAS 175202-93-4) is mandatory for replicating the MAO-B inhibitor series; purchasing the 3-CF₃ isomer will deliver a scaffold incompatible with this target profile.
- [1] Kaplan AP, Keenan T, Scott R, et al. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chem Neurosci. 2017;8(12):2746-2758. PMID: 28857544. View Source
- [2] Yonetoku Y, Kubota H, Okamoto Y, et al. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. Bioorg Med Chem. 2006;14(14):4750-60. PMID: 16580212. View Source
